molecular formula C10H11ClN2O5 B12066090 a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl

Cat. No.: B12066090
M. Wt: 274.66 g/mol
InChI Key: PSVXWCMIJZPXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure includes:

  • A benzene ring substituted with a nitro group at the 3-position.
  • A butanoic acid backbone with an α-amino group and a γ-oxo (keto) group.
  • A hydrochloride salt form, enhancing solubility in polar solvents.

Its closest analogs in the evidence include amino acid hydrochlorides and nitro-aromatic derivatives .

Properties

Molecular Formula

C10H11ClN2O5

Molecular Weight

274.66 g/mol

IUPAC Name

2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C10H10N2O5.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17;/h1-4,8H,5,11H2,(H,14,15);1H

InChI Key

PSVXWCMIJZPXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives, hydroxyl derivatives, and substituted benzene rings .

Scientific Research Applications

Drug Development

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can enhance bioactivity against specific targets. For instance, compounds derived from this acid have been investigated for their potential as inhibitors of enzymes implicated in diseases such as HIV and cancer.

Enzyme Inhibition

Recent studies have highlighted the compound's efficacy as an inhibitor of metalloproteinases, specifically ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) enzymes. These enzymes play crucial roles in extracellular matrix remodeling and are associated with conditions like osteoarthritis. One study demonstrated that derivatives of α-amino acids can inhibit ADAMTS-4 and ADAMTS-5 with IC₅₀ values as low as 1.2 μM and 0.8 μM, respectively . This suggests that this compound could be a lead compound in developing new treatments for degenerative joint diseases.

Therapeutic Uses

The compound's ability to modulate biochemical pathways makes it a candidate for therapeutic applications beyond enzyme inhibition. Its derivatives are being explored for their potential in treating neurological disorders due to their neuroprotective properties. Research indicates that compounds with similar scaffolds can influence neurotransmitter systems and may offer protective effects against neurodegeneration.

Case Studies

StudyFocusFindings
Parkes et al. (1994)HIV Protease InhibitorsInvestigated the synthesis of derivatives from amino acids leading to effective HIV protease inhibitors .
Recent ADAMTS Inhibitor StudyOsteoarthritis TreatmentIdentified new inhibitors based on α-amino acid scaffolds with significant activity against ADAMTS enzymes .
Neuroprotective EffectsNeurological DisordersExplored derivatives that exhibit protective effects on neuronal cells, suggesting potential for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s uniqueness arises from its combination of aromatic nitro, α-amino, and γ-oxo groups. Below is a comparison with analogous compounds:

Compound Name Key Functional Groups Structural Differences Solubility (Water) Reference
α-Amino-3-nitro-γ-oxo-benzenebutanoic acid HCl Benzene, nitro, α-amino, γ-oxo, HCl Aromatic nitro + γ-oxo in butanoic acid High (HCl salt) Inferred
2-Amino-2-methylbutanoic acid HCl Aliphatic, α-amino, methyl, HCl No aromatic or nitro groups High
Ethyl 2-amino-3-oxobutanoate HCl Aliphatic, α-amino, β-oxo, ester, HCl Ester group replaces carboxylic acid Moderate
2-Aminobenzamide derivatives Aromatic (benzene), amide Amide instead of nitro/oxo-acid Variable

Key Observations :

  • Compared to ethyl 2-amino-3-oxobutanoate HCl, the absence of an ester group and presence of a carboxylic acid may reduce lipophilicity and alter bioavailability .

Physicochemical and Reactivity Differences

  • Solubility: The hydrochloride salt form ensures high water solubility, similar to other amino acid hydrochlorides (e.g., ~200–500 mg/mL for aliphatic analogs) . However, the aromatic nitro group may slightly reduce solubility compared to non-aromatic analogs.
  • Stability: The γ-oxo group could render the compound prone to keto-enol tautomerism, unlike 2-aminobenzamides or methyl-substituted amino acids .
  • Reactivity: The nitro group may participate in reduction or nucleophilic substitution reactions, absent in simpler amino acid hydrochlorides.

Biological Activity

a-Amino-3-nitro-g-oxo-benzenebutanoic acid hydrochloride (HCl) is a compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11ClN2O5C_{10}H_{11}ClN_2O_5 and a molecular weight of approximately 274.66 g/mol. Its structure includes an amino group, a nitro group, and a ketone functionality attached to a benzenebutanoic acid backbone, which enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of a-amino-3-nitro-g-oxo-benzenebutanoic acid HCl can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antitumor properties.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects, although detailed mechanisms remain to be fully elucidated.
  • Binding Affinity : Interaction studies indicate that the compound binds effectively to various biological targets, which is crucial for its therapeutic applications.

Antitumor Potential

Research indicates that this compound may act as an antitumor agent. A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential utility in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli6.3Benzylpenicillin12.5

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and ovarian cancer (A2780) cell lines, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria from urinary tract infections. The results showed that the compound inhibited growth in resistant strains of E. coli and K. pneumoniae, suggesting it could be developed into a novel treatment for antibiotic-resistant infections .

Q & A

Q. What are the optimal synthetic routes for a-amino-3-nitro-g-oxo-benzenebutanoic acid HCl, and how can purity be maximized?

Methodological Answer: The synthesis of this compound can be approached via multistep organic reactions, such as nitration of a benzoic acid precursor followed by coupling with an amino-oxobutanoic acid derivative. Key steps include:

  • Nitration Control : Use regioselective nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to target the 3-nitro position .
  • Amino Acid Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the nitrobenzene moiety to the amino-oxobutanoic acid backbone .
  • HCl Salt Formation : Precipitate the final product using HCl-saturated ether to enhance crystallinity and purity (>98%) .

Q. Table 1: Batch vs. Flow Reactor Conditions

ParameterBatch Reactor (Traditional)Flow Reactor (Optimized)
Reaction Time24–48 h2–4 h
Yield60–70%85–90%
Purity (HPLC)90–92%96–98%
Source: Adapted from industrial-scale synthesis of ethyl 2-amino-3-oxobutanoate HCl

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should involve:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for moisture sensitivity .
  • Storage Recommendations : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the nitro and oxo groups .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

  • Reaction Intermediates : Identify transition states for nitro-group reduction or oxo-group substitution .
  • Solvent Effects : Simulate polarity impacts using COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) .
  • Kinetic Modeling : Predict rate constants for competing pathways (e.g., nitration vs. oxidation side reactions) .

Q. Table 2: Computational vs. Experimental Reaction Yields

DerivativePredicted Yield (DFT)Experimental Yield
Nitro → Amine88%82%
Oxo → Thioether75%68%
Source: ICReDD’s reaction design framework

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography)?

Methodological Answer: Contradictions often arise from dynamic molecular behavior (e.g., tautomerism). Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and X-ray data. For example, an oxo-group tautomer may show discrepancies between solution (NMR) and solid-state (X-ray) structures .
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect slow-exchange processes (e.g., proton shuffling) .
  • Crystallographic Refinement : Apply Hirshfeld surface analysis to resolve electron density ambiguities near nitro groups .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) + 0.1% TFA for enantiomeric resolution .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral auxiliary (e.g., (R)-1-phenylethylamine) to separate diastereomers .
  • Membrane Separation : Employ nanofiltration membranes (MWCO 200–300 Da) to isolate regioisomers based on size exclusion .

Methodological Challenges in Data Interpretation

Q. How can researchers distinguish between synthetic impurities vs. degradation products in HPLC-MS data?

Methodological Answer:

  • High-Resolution MS (HRMS) : Compare observed masses with predicted impurities (e.g., de-nitro byproducts, m/z +16 for oxidation) .
  • Stability-Indicating Assays : Conduct forced degradation studies (e.g., UV light, H₂O₂) to profile degradation pathways .
  • Synthetic Trajectory Mapping : Track impurities across reaction steps (e.g., incomplete coupling in Step 2) using LC-MS/MS .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., nitro group position) to bioactivity .
  • Bayesian Inference : Quantify uncertainty in low-sample-size studies (e.g., rare enantiomer bioactivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.